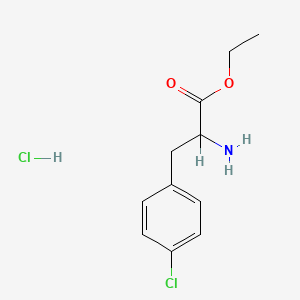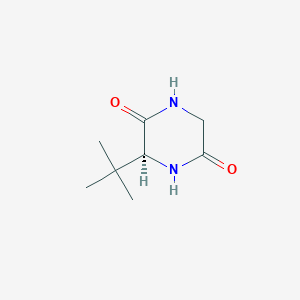![molecular formula C11H12F3NO3 B1333474 Ethyl 2-[4-(trifluoromethoxy)anilino]acetate CAS No. 306935-79-5](/img/structure/B1333474.png)
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Descripción general
Descripción
“Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” is a chemical compound with the molecular formula C11H12F3NO3 . It’s used in various research applications.
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” consists of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” has a molecular weight of 263.21 g/mol. More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Biotransformation in Carcinogens : A study by Kolar & Schlesiger (1975) discussed the biotransformation of carcinogenic compounds, identifying modified anilines in ethyl acetate extract, hinting at the potential role of similar compounds in metabolic pathways related to carcinogenesis (Kolar & Schlesiger, 1975).
Synthesis of Fluorinated Compounds : Research by Yavari, Nasiri, & Djahaniani (2005) explored the multistep reaction of alkyl 2-(2-fluoro-anilino)-2-oxo-acetates with dialkyl acetylenedicarboxylates, demonstrating the utility of such compounds in synthesizing fluorinated pyrroles, a significant contribution to organic synthesis (Yavari, Nasiri, & Djahaniani, 2005).
Pharmaceutical Synthesis : Vergaelen et al. (2020) reported on using ethyl acetate for synthesizing Poly(2-ethyl-2-oxazoline), highlighting the potential pharmaceutical applications due to its high water-solubility and good commercial availability (Vergaelen et al., 2020).
Trifluoroacetylation of Anilines : Prashad et al. (2000) discussed a method for the trifluoroacetylation of anilines using ethyl trifluoroacetate, which could be an important process in the synthesis of various organic compounds (Prashad et al., 2000).
Antitumor Drug Synthesis : Bevilaqua et al. (2004) explored enzymatic hydrolysis of the methyl ester in the production of a prototype anti-asthma drug, indicating the potential of similar compounds in drug synthesis (Bevilaqua et al., 2004).
Friedel-Crafts Alkylation : Desimoni et al. (2008) studied the Friedel-Crafts alkylation reaction involving ethyl glyoxylate and anilines, showing the relevance of such reactions in synthesizing complex organic molecules (Desimoni et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJUHOZXLJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369750 | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
CAS RN |
306935-79-5 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)




![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)

